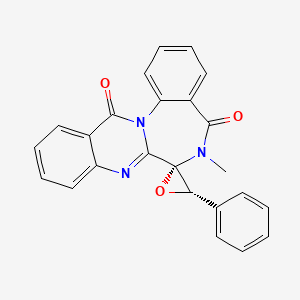

Benzomalvin C

Descripción

Propiedades

Fórmula molecular |

C24H17N3O3 |

|---|---|

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1 |

Clave InChI |

TWDKBDSVUUKABK-GBXCKJPGSA-N |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@@H](O5)C6=CC=CC=C6 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

Sinónimos |

benzomalvin C |

Origen del producto |

United States |

Foundational & Exploratory

The Fungal Origins and Biosynthesis of Benzomalvin C: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvin C, a member of the benzodiazepine (B76468) alkaloid family, is a naturally occurring specialized metabolite produced by various fungal species. These compounds have garnered significant interest within the scientific community due to their unique chemical structures and diverse biological activities, including potential anticancer and neuroprotective properties. This technical guide provides a comprehensive overview of the origin, natural sources, and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for professionals engaged in natural product chemistry, mycology, and pharmaceutical research and development.

Origin and Natural Source of this compound

This compound is a fungally derived metabolite, primarily produced by various species of the genus Penicillium and, in some instances, Aspergillus. These microorganisms have been isolated from a range of diverse and unique ecological niches, highlighting the broad distribution of benzomalvin-producing fungi.

One notable source of this compound is the symbiotic fungus Penicillium spathulatum SF7354. This particular strain was isolated from Azorella monantha, an extremophilic plant found in the pristine environment of Chilean Patagonia[1][2]. The isolation of bioactive compounds from organisms residing in such extreme habitats underscores the potential for discovering novel chemistry in underexplored ecosystems.

Another documented source is a Penicillium species, designated as strain SC67, which was isolated from a soil sample collected in a short grass prairie in Jamestown, North Dakota[3]. Furthermore, Benzomalvins B, C, and E have been successfully obtained from a marine-derived fungus, an Aspergillus species, which was isolated from the soft coral Sinularia sp. collected from the South China Sea[4][5]. The discovery of benzomalvins from both terrestrial and marine fungi indicates that the genetic machinery for their production is not confined to a single environmental niche.

The production of benzomalvins is a result of the fungus's secondary metabolism, which generates a wide array of structurally diverse and biologically active compounds that are not essential for the organism's primary growth but may play roles in ecological interactions and defense mechanisms.

Quantitative Data

The isolation and characterization of this compound and its related derivatives have been facilitated by modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the purification and identification of these compounds. The following table summarizes key quantitative data for this compound and its congeners as reported in the literature.

| Compound | Retention Time (t_R) [min] | Mass-to-Charge Ratio (m/z) | Reference |

| This compound | 17.00 | 396.15 | |

| Benzomalvin A | 19.61 | 382.17 | |

| Benzomalvin B | 16.28 | 380.15 | |

| Benzomalvin D | 21.68 | 382.17 | |

| Benzomalvin E | 15.32 | 398.15 |

Experimental Protocols

The following sections provide a detailed methodology for the isolation, fermentation, extraction, and purification of this compound from a fungal source, based on protocols described in the scientific literature.

Microbial Isolation and Culture

-

Sample Collection : Samples, such as soil or plant tissues (e.g., from Azorella monantha), are collected under sterile conditions to prevent contamination.

-

Fungal Isolation : Plant segments are homogenized, and the resulting homogenates are serially diluted with sterile distilled water. Aliquots of the dilutions are plated on appropriate fungal growth media (e.g., Potato Dextrose Agar) and incubated until fungal colonies appear.

-

Strain Identification : Pure cultures of isolated fungi are identified based on their morphological characteristics and molecular methods, such as sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

Fermentation

-

Seed Culture : A small piece of the agar (B569324) plate containing the mycelium of the identified Penicillium or Aspergillus strain is used to inoculate a seed medium (e.g., VM-FP-1 medium containing glucose, Pharmamedia, yeast extract, (NH4)2SO4, ZnSO4-7H2O, and CaCO3). The culture is incubated on a rotary shaker to ensure proper aeration and growth.

-

Production Culture : The resulting seed culture is then transferred to a larger volume of production medium (e.g., containing mannitol, arginine, KH2PO4, MgSO4-7H2O, yeast extract, and trace elements). The production culture is incubated for a period sufficient to allow for the biosynthesis and accumulation of secondary metabolites, typically several days to weeks.

Extraction and Purification

-

Extraction : After the fermentation period, the culture broth is separated from the mycelial mass by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction or column chromatography with a nonpolar stationary phase (e.g., C18) and a gradient of solvents (e.g., water-methanol or water-acetonitrile).

-

Purification : The fractions showing biological activity or containing compounds of interest are further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with an isocratic or gradient elution of a solvent system like methanol-water to isolate the individual benzomalvin derivatives.

-

Structure Elucidation : The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) for determining the molecular weight and elemental composition, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for elucidating the detailed atomic connectivity and stereochemistry.

Biosynthetic Pathway of Benzomalvins

The biosynthesis of benzomalvins is a fascinating example of nonribosomal peptide synthesis. It is orchestrated by a three-gene cluster that encodes for two nonribosomal peptide synthetases (NRPS), BenY and BenZ, and a putative S-adenosylmethionine (SAM)-binding methyltransferase, BenX. The pathway proceeds through the formation of a linear tripeptide intermediate, which then undergoes cyclization to form the characteristic benzodiazepine ring system.

Figure 1: Simplified biosynthetic pathway of this compound.

The biosynthesis initiates with the activation and loading of the precursor amino acids, anthranilate and N-methyl-phenylalanine, onto the respective thiolation (T) domains of the NRPS enzymes. The condensation (C) domains then catalyze the formation of peptide bonds. BenZ-C1 forms the dipeptide Anth-NmPhe, which is then transferred to BenZ-C2. BenZ-C2 catalyzes the formation of the linear tripeptide Anth-NmPhe-Anth, which is attached to the T-domain of BenY. The terminal condensation domain, BenY-CT, then facilitates the cyclization and release of the molecule, leading to the formation of the core benzomalvin structure. Subsequent tailoring reactions, such as hydroxylations, which may be catalyzed by enzymes like BenX or other P450 monooxygenases, lead to the diversity of the benzomalvin family, including this compound.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery, Isolation, and Characterization of Benzomalvin C from Penicillium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among the myriad of fungal genera, Penicillium has distinguished itself as a producer of numerous important therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Benzomalvin C, a benzodiazepine (B76468) alkaloid produced by Penicillium species. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of natural product discovery and development.

Benzomalvins are a class of mycotoxins that have garnered interest due to their unique chemical structures and biological activities. First identified as inhibitors of the substance P neurokinin 1 (NK1) receptor, they have also demonstrated cytotoxic effects against various cancer cell lines.[1][2] This guide will focus on this compound, providing a comprehensive summary of the available quantitative data, detailed experimental protocols for its isolation and purification, and visualizations of the relevant biological pathways.

Discovery of this compound

This compound was first reported in 1994 by Sun et al. as a novel benzodiazepine isolated from the culture broth of a Penicillium species.[1] The discovery was the result of a screening program for microbial broths with neurokinin receptor antagonist activity.[1] While Benzomalvin A showed notable inhibitory activity against substance P, this compound was found to be only weakly active in this assay.[1] More recently, in 2025, Jeon et al. isolated this compound as part of a series of five benzomalvin derivatives (A-E) from Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in Chilean Patagonia. In this later study, the cytotoxic properties of these compounds were the primary focus.

Quantitative Data

The physicochemical and spectroscopic data for this compound, along with its related compounds Benzomalvin A and B for comparison, are summarized in the tables below. This data is crucial for the identification and characterization of these natural products.

Table 1: Physicochemical Properties of Benzomalvins A, B, and C

| Property | Benzomalvin A | Benzomalvin B | This compound |

| Molecular Formula | C₂₄H₂₀N₃O₂ | C₂₄H₁₈N₃O₂ | C₂₄H₁₈N₃O₃ |

| Molecular Weight | 382.15 | 380.14 | 396.13 |

| HRFAB-MS (M+H)⁺ | 382.1525 | 380.1403 | 396.1348 |

| m/z (ESI-MS) | 382.17 | 380.15 | 396.15 |

| Optical Rotation [α]D | -106° (c 1.0, MeOH) | +158° (c 0.59, MeOH) | +69.7° (c 0.38, MeOH) |

| Appearance | White solid | White solid | White needles |

| Melting Point | 105-115°C | >260°C | 214°C |

Data compiled from Sun et al., 1994 and Jeon et al., 2025.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| UV (MeOH) λmax (ε) | 229 (27,600), 273 (6,700), 283 (5,900), 312 (2,800), 323 (2,200) nm |

| IR (KBr) νmax | 3470, 3060, 3030, 3010, 2910, 2850, 1700, 1670, 1620, 1590, 1455, 1365, 1250, 775, 760, 710, 690, 665 cm⁻¹ |

| ¹H NMR (CDCl₃, 300 MHz) δ | 8.30 (1H, d, J=8.1 Hz), 8.03 (1H, d, J=8.1 Hz), 7.82 (1H, t, J=8.1 Hz), 7.70 (1H, t, J=8.1 Hz), 7.55-7.25 (7H, m), 6.95 (1H, d, J=8.1 Hz), 6.85 (1H, s), 5.40 (1H, s), 3.15 (3H, s) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 167.8, 164.2, 160.5, 147.2, 141.8, 138.2, 135.5, 134.8, 132.5, 131.2, 130.5, 129.8, 129.5, 129.2, 128.8, 128.5, 127.5, 126.8, 125.5, 121.8, 120.5, 68.5, 60.2, 30.8 |

Data from Sun et al., 1994.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound from Penicillium culture. These are compiled from published methods and represent a standard workflow for natural product isolation.

Fungal Fermentation

-

Strain: Penicillium spathulatum SF7354

-

Culture Medium: Potato Dextrose Broth (PDB)

-

Procedure:

-

Inoculate a suitable volume of sterile PDB with a fresh culture of P. spathulatum.

-

Incubate the culture at 15°C for 21 days with constant agitation at 120 rpm.

-

Extraction

-

Solvent: Ethyl acetate (B1210297)

-

Procedure:

-

Following incubation, subject the entire culture broth to liquid-liquid partitioning.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Initial Fractionation (MPLC)

-

System: Medium-Pressure Liquid Chromatography (MPLC)

-

Stationary Phase: Silica (B1680970) gel column

-

Mobile Phase: A gradient of hexane (B92381) (A) and ethyl acetate (B)

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the silica gel column.

-

Perform a gradient elution to fractionate the extract. The specific gradient will depend on the MPLC system and column dimensions.

-

Collect fractions and analyze them by an appropriate method (e.g., thin-layer chromatography or analytical HPLC) to identify those containing benzomalvins.

-

Purification (Semi-preparative HPLC)

-

System: Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Inspire C18 (250 x 10 mm i.d., 10 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

Maintain 5% B for 2 minutes.

-

Increase linearly to 40% B over 2 minutes.

-

Increase to 80% B over the next 22 minutes.

-

Increase to 100% B over 0.5 minutes and hold for 5 minutes.

-

Decrease to 5% B over 0.5 minutes and re-equilibrate for 5 minutes.

-

-

Procedure:

-

Pool and concentrate the benzomalvin-containing fractions from the MPLC.

-

Dissolve the concentrated fraction in a suitable solvent and inject it into the semi-preparative HPLC system.

-

Collect the peak corresponding to this compound (retention time approximately 17.00 minutes under the specified conditions).

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: A flowchart of the experimental process for isolating this compound.

Signaling Pathways

Benzomalvins have been shown to interact with biological systems in at least two distinct ways: as weak antagonists of the substance P receptor and as inducers of apoptosis in cancer cells.

Substance P (NK1 Receptor) Inhibition

Substance P is a neuropeptide that binds to the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), leading to downstream signaling involved in pain transmission and inflammation. Benzomalvins can weakly inhibit this interaction.

Caption: Inhibition of the Substance P signaling pathway by this compound.

Induction of Apoptosis

Benzomalvin derivatives have been observed to induce apoptosis in human cancer cell lines, such as HCT116, through a p53-dependent mechanism. This involves the upregulation of pro-apoptotic proteins and cell cycle arrest.

Caption: Proposed p53-dependent apoptosis pathway induced by benzomalvins.

Conclusion

This compound, a secondary metabolite from Penicillium species, represents an interesting natural product with a unique chemical scaffold and modest, yet distinct, biological activities. This technical guide has provided a consolidated resource for the discovery, isolation, and characterization of this compound, complete with quantitative data and detailed experimental protocols. The provided visualizations of the experimental workflow and potential biological pathways offer a clear and concise overview for researchers in the field of natural product chemistry and drug discovery. Further investigation into the specific mechanisms of action and structure-activity relationships of benzomalvin derivatives may yet uncover their full therapeutic potential.

References

The Anticancer Potential of Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Benzomalvin C, a fungal metabolite, in cancer cell lines. It consolidates available quantitative data, details experimental methodologies, and visualizes the known signaling pathways, offering a comprehensive resource for the scientific community.

Quantitative Assessment of Cytotoxic Activity

This compound, a derivative of a class of compounds isolated from Penicillium spathulatum SF7354, has demonstrated significant cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound and its related derivatives in the HCT116 human colon carcinoma cell line.

While a crude extract of the producing fungus showed broad-spectrum activity against a panel of six human cancer cell lines (A549, HeLa, Hs578T, Huh7, A375, and HCT116), with HCT116 being the most sensitive, specific IC50 values for purified this compound are currently available only for HCT116.[1]

| Compound | IC50 (µg/mL) in HCT116 Cells |

| Benzomalvin A/D | 0.29 |

| Benzomalvin B | 1.88 |

| This compound | 0.64 |

| Benzomalvin E | 1.07 |

Table 1: IC50 values of Benzomalvin derivatives in the HCT116 human colon carcinoma cell line.[1]

Induction of Apoptosis and Cell Cycle Arrest

Treatment with a crude extract containing this compound has been shown to induce time-dependent apoptosis in HCT116 cells. Flow cytometry analysis revealed a progressive increase in both early and late apoptotic cell populations over a 72-hour period.[1] Furthermore, cell cycle analysis indicated an arrest in the G0/G1 phase of the cell cycle, preventing the cells from proceeding to the S phase of DNA replication.[1]

Molecular Mechanism of Action: A p53-Dependent Apoptotic Pathway

The anticancer activity of this compound appears to be mediated through the induction of a p53-dependent apoptotic pathway. Western blot analysis has shown notable alterations in the protein levels of p53 and Poly (ADP-ribose) polymerase (PARP).[1] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. The cleavage of PARP is a hallmark of caspase-dependent apoptosis.

Gene expression profiling has further elucidated the downstream effectors in this pathway, showing significant upregulation of BAX and CASP9, which are key components of the intrinsic (mitochondria-mediated) apoptotic pathway.[1] A dramatic increase in the expression of p21, a cyclin-dependent kinase inhibitor and a known transcriptional target of p53, further supports the activation of the p53 pathway and its role in mediating G1 cell cycle arrest.[1] Specifically, p21 expression was observed to be 5.86-fold higher than the control after 72 hours of treatment.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates promising anticancer properties, particularly in colon cancer cells, by inducing p53-dependent apoptosis and cell cycle arrest. The available data provides a solid foundation for its further investigation as a potential therapeutic agent.

Future research should focus on:

-

Determining the IC50 values of purified this compound in a broader panel of cancer cell lines to understand its spectrum of activity.

-

Elucidating the precise upstream mechanism of p53 activation, including investigating the potential for this compound to induce DNA damage or modulate upstream signaling kinases.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a starting point for researchers and drug developers interested in exploring the therapeutic potential of this compound and its derivatives.

References

The Neuroprotective Potential of Benzomalvin C: A Technical Guide to a Hypothetical Mechanism of Action

Disclaimer: Direct experimental evidence for the neuroprotective effects of Benzomalvin C is not extensively available in peer-reviewed literature. This guide, intended for researchers, scientists, and drug development professionals, extrapolates the potential neuroprotective mechanisms of this compound based on the known biological activities of related compounds and the established roles of their targets in neurodegenerative processes.

Introduction

Benzomalvins are a series of benzodiazepine (B76468) compounds isolated from Penicillium species. While research has primarily focused on their anticancer properties, preliminary reports suggest potential neuroprotective activities.[1] This technical guide explores the hypothetical neuroprotective effects of this compound, focusing on a plausible mechanism of action: the antagonism of the Substance P/Neurokinin-1 (NK1) receptor pathway. This pathway is increasingly recognized for its role in neuroinflammation, a common pathological feature in a range of neurodegenerative diseases.

Hypothetical Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

The most compelling, albeit indirect, evidence for a neuroprotective role for this compound stems from the characterization of its analogue, Benzomalvin A, as an inhibitor of Substance P.[2] Substance P is a neuropeptide that, upon binding to its high-affinity receptor, the NK1 receptor, mediates a variety of pro-inflammatory and excitotoxic processes in the central nervous system.

In conditions such as traumatic brain injury and Parkinson's disease, elevated levels of Substance P are associated with increased blood-brain barrier permeability, activation of microglia and astrocytes, and subsequent neuronal cell death.[3] By acting as an antagonist to the NK1 receptor, it is hypothesized that this compound could mitigate these detrimental effects, thereby conferring neuroprotection.

Proposed Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the hypothetical signaling cascade that this compound may interrupt.

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

Potential Neuroprotective Effects: Insights from Substance P Antagonism

While direct quantitative data for this compound is unavailable, studies on other NK1 receptor antagonists in various models of neurological disorders provide a strong basis for its potential efficacy. The following table summarizes key findings from such studies.

| Model System | NK1R Antagonist | Outcome Measure | Result | Reference |

| Rat model of Parkinson's Disease (6-OHDA) | N-acetyl-L-tryptophan | Dopaminergic neuron survival | Significant protection of neurons | [3] |

| Rat model of Parkinson's Disease (6-OHDA) | L-333,060 | Motor function (Rotarod test) | Significant improvement in motor function | [3] |

| Rat model of Traumatic Brain Injury | N-acetyl-L-tryptophan | Axonal injury | Reduction in axonal injury | |

| Rat model of Traumatic Brain Injury | N-acetyl-L-tryptophan | Neurologic outcome | Improved neurologic outcome |

Proposed Experimental Protocols for Investigating the Neuroprotective Effects of this compound

To validate the hypothesized neuroprotective effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies

Objective: To determine if this compound protects neuronal cells from neurotoxin-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Experimental Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Neurotoxin Treatment: Induce neurotoxicity by treating the cells with a known neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or glutamate (B1630785) for excitotoxicity models.

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours prior to the addition of the neurotoxin.

-

Cell Viability Assay: Assess cell viability using the MTT assay.

-

Apoptosis Assay: Quantify apoptosis using Annexin V-FITC/PI staining and flow cytometry.

-

Western Blot Analysis: Analyze the expression of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.

In Vivo Studies

Objective: To assess the neuroprotective efficacy of this compound in an animal model of neurodegeneration.

Animal Model: 6-OHDA-induced rat model of Parkinson's disease.

Experimental Protocol:

-

Animal Husbandry: House male Sprague-Dawley rats under standard laboratory conditions.

-

Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle.

-

This compound Administration: Administer this compound via intraperitoneal injection daily, starting 24 hours after surgery, for a period of 4 weeks.

-

Behavioral Testing: Assess motor function using the rotarod test and cylinder test at weekly intervals.

-

Immunohistochemistry: At the end of the treatment period, sacrifice the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

ELISA: Measure the levels of Substance P in brain tissue homogenates.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for the investigation of this compound's neuroprotective effects.

Caption: Proposed experimental workflow for this compound neuroprotection studies.

Conclusion

While direct evidence remains to be established, the existing literature on related compounds strongly suggests that this compound holds promise as a neuroprotective agent. Its potential to antagonize the Substance P/NK1 receptor pathway presents a compelling avenue for therapeutic intervention in neurodegenerative diseases characterized by neuroinflammation. The experimental protocols outlined in this guide provide a roadmap for future research to rigorously evaluate this potential and elucidate the precise mechanisms of action. Further investigation into this compound is warranted to determine its viability as a novel therapeutic strategy for neurological disorders.

References

- 1. Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease | PLOS One [journals.plos.org]

Antimicrobial Spectrum of Benzomalvin C: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a member of the benzomalvin family of fungal secondary metabolites, which are structurally characterized as diketopiperazine-based benzodiazepine (B76468) alkaloids.[1] Produced by various Penicillium species, benzomalvins have garnered scientific interest due to their diverse biological activities. While research has predominantly focused on their neuroprotective, anticancer, and substance P inhibitory properties, the antimicrobial potential of this class of compounds has also been noted.[1][2] This technical guide aims to provide an in-depth overview of the currently available information regarding the antimicrobial spectrum of this compound. However, it is crucial to note that detailed, publicly available data on the specific antimicrobial activity of this compound is presently limited.

Current State of Research

The lack of specific data prevents a detailed quantitative analysis and comparison of this compound's efficacy against various microorganisms.

General Experimental Protocols for Antimicrobial Susceptibility Testing

Although specific experimental protocols for determining the antimicrobial activity of this compound are not published, standard methodologies are widely used to assess the antimicrobial spectrum of novel compounds. These protocols are essential for any future investigation into this compound's potential as an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standard methods for MIC determination include:

-

Broth Dilution Method (Microdilution or Macrodilution): This method involves preparing a serial dilution of the test compound (e.g., this compound) in a liquid growth medium in tubes or microtiter plates. A standardized inoculum of the test microorganism is added to each dilution. Following incubation, the tubes or wells are examined for visible turbidity. The lowest concentration without visible growth is recorded as the MIC.

-

Agar (B569324) Dilution Method: In this method, varying concentrations of the test compound are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits the growth of the organism on the agar surface.

A generalized workflow for determining the MIC of a test compound is illustrated below.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether an antimicrobial agent is static (inhibits growth) or cidal (kills the organism), the MBC or MFC can be determined. This is typically a subsequent step after an MIC assay. Aliquots from the tubes or wells showing no growth in the MIC test are subcultured onto an appropriate agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

Future Directions and Research Opportunities

The general attribution of antimicrobial properties to the benzomalvin class of compounds warrants a focused investigation into the specific activity of this compound. Future research should aim to:

-

Systematically screen this compound against a broad panel of clinically relevant bacteria and fungi. This should include both Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi.

-

Determine the MIC and MBC/MFC values to quantify its potency and spectrum of activity.

-

Investigate the mechanism of action by which this compound may exert its antimicrobial effects. This could involve studies on cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity.

-

Evaluate the potential for synergy with existing antimicrobial agents.

A logical workflow for future research on the antimicrobial properties of this compound is proposed below.

Conclusion

While this compound belongs to a class of compounds reported to have antimicrobial properties, there is a significant gap in the scientific literature regarding its specific antimicrobial spectrum and potency. The information presented in this guide highlights the need for dedicated research to elucidate the potential of this compound as an antimicrobial agent. The standardized protocols described provide a framework for such future investigations, which are essential to unlock the full therapeutic potential of this fungal metabolite. For researchers and drug development professionals, this compound represents an unexplored yet potentially valuable scaffold for the development of new antimicrobial therapies.

References

Benzomalvin C as a Substance P Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various other physiological processes. Its biological effects are primarily mediated through the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). Consequently, the development of NK-1 receptor antagonists has been a significant area of interest in drug discovery. Benzomalvins, a series of benzodiazepine (B76468) compounds isolated from Penicillium sp., have been identified as inhibitors of substance P. This technical guide provides an in-depth overview of Benzomalvin C and its role as a substance P inhibitor, with a focus on its mechanism of action, relevant experimental protocols, and the associated signaling pathways. While its congener, Benzomalvin A, has demonstrated notable inhibitory activity, this compound has been characterized as a weak inhibitor of the substance P/NK-1 receptor interaction.[1] This document will synthesize the available scientific information to serve as a resource for researchers in the field.

Introduction to Substance P and the NK-1 Receptor

Substance P is an undecapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2][3] It is involved in a wide array of biological functions, including the transmission of pain signals, neurogenic inflammation, and smooth muscle contraction.[2][3] The primary receptor for substance P is the neurokinin-1 (NK-1) receptor, a member of the GPCR superfamily. The binding of substance P to the NK-1 receptor initiates a cascade of intracellular signaling events, making this interaction a prime target for therapeutic intervention in various pathological conditions.

Benzomalvins: A Class of Fungal Metabolites

Benzomalvins are a group of benzodiazepine alkaloids produced by the fungus Penicillium sp. Initial screenings of microbial broths for neurokinin receptor antagonists led to the isolation and characterization of Benzomalvins A, B, and C. While these compounds share a common structural scaffold, their biological activities as substance P inhibitors vary.

Quantitative Data on Substance P Inhibition

Comprehensive screening of the Benzomalvin family has revealed varying degrees of inhibitory potency against the substance P/NK-1 receptor interaction. Benzomalvin A has been the most extensively studied of the group, with established inhibitory constants (Ki). In contrast, this compound has been consistently reported as being only weakly active.

Note on Data Availability: Despite extensive literature searches, specific quantitative data (e.g., IC50 or Ki values) for the substance P inhibitory activity of this compound are not available in published scientific papers. The primary literature describes it as "weakly active" without providing numerical data for this specific biological function. The focus of quantitative analysis has been on the more potent Benzomalvin A. For comparative purposes, the available data for Benzomalvin A is presented below.

| Compound | Receptor Source | Inhibitory Constant (Ki) |

| Benzomalvin A | Guinea Pig NK-1 | 12 µM |

| Benzomalvin A | Rat NK-1 | 42 µM |

| Benzomalvin A | Human NK-1 | 43 µM |

| This compound | - | Data not available |

Table 1: Inhibitory activity of Benzomalvin A against Substance P binding to NK-1 receptors from different species. Data for this compound is not available in the cited literature.

Signaling Pathways

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gαq. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the various physiological responses mediated by substance P.

Proposed Mechanism of Inhibition by this compound

As a competitive inhibitor, this compound is proposed to bind to the NK-1 receptor at or near the same site as substance P, thereby preventing the endogenous ligand from binding and activating the receptor. This blockade of the initial step in the signaling cascade prevents the downstream events, leading to an attenuation of the physiological response to substance P.

Experimental Protocols

The primary method for determining the inhibitory activity of compounds like this compound against the substance P/NK-1 receptor is the radioligand binding assay.

Radioligand Binding Assay for NK-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the NK-1 receptor (e.g., from CHO or U373 MG cells)

-

Radiolabeled substance P analog (e.g., [³H]Substance P or ¹²⁵I-Tyr⁸-Substance P)

-

Test compound (this compound) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK-1 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radiolabeled substance P analog.

-

Increasing concentrations of the test compound (this compound) or vehicle for total binding, or a high concentration of unlabeled substance P for non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound, a natural product isolated from Penicillium sp., has been identified as a weak inhibitor of the substance P/NK-1 receptor interaction. While its low potency has limited detailed investigation into its specific inhibitory constants and mechanism of action, it remains a part of the broader family of benzomalvins that exhibit activity at this important therapeutic target. The more potent analogue, Benzomalvin A, has provided a basis for understanding the potential of this chemical scaffold.

Future research could focus on the semi-synthetic modification of the benzomalvin structure to enhance its affinity and selectivity for the NK-1 receptor. A more thorough characterization of the structure-activity relationship within the benzomalvin class could guide the design of novel and more potent substance P inhibitors. Furthermore, should more active derivatives of this compound be developed, a comprehensive evaluation of their efficacy in cellular and in vivo models of pain and inflammation would be warranted. The lack of detailed quantitative data for this compound itself highlights the importance of thorough characterization of all members of a natural product family to fully understand their therapeutic potential.

References

The Biosynthetic Pathway of Benzomalvins in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvins are a class of fungally derived benzodiazepine (B76468) alkaloids that have garnered significant interest due to their unique chemical structures and diverse biological activities, including the inhibition of the substance P receptor NK1. First discovered in Penicillium species, the elucidation of their biosynthetic pathway has been a subject of recent scientific inquiry. This technical guide provides an in-depth overview of the benzomalvin biosynthetic pathway, with a primary focus on the well-characterized pathway in Aspergillus terreus. It details the genetic and enzymatic machinery, key chemical transformations, and the experimental methodologies employed to uncover this complex natural product biosynthesis. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

The Benzomalvin Biosynthetic Gene Cluster

The biosynthesis of benzomalvins is orchestrated by a dedicated gene cluster. In Aspergillus terreus ATCC 20542, this cluster is composed of three essential genes[1]:

-

benX : Encodes a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase, responsible for the N-methylation of a key precursor.

-

benY : A nonribosomal peptide synthetase (NRPS) gene.

-

benZ : A second nonribosomal peptide synthetase (NRPS) gene.

The discovery and characterization of this gene cluster were made possible through the use of Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS), a powerful technique for heterologous expression of fungal biosynthetic gene clusters[1]. While benzomalvins are also produced by Penicillium species, such as Penicillium spathulatum, the specific gene cluster in these fungi has not yet been fully characterized in the reviewed literature. However, the conservation of secondary metabolite biosynthetic pathways across fungal genera suggests a similar genetic architecture is likely present in Penicillium.

The Core Biosynthetic Pathway

The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthesis logic, assembling amino acid precursors into a complex scaffold. The key building blocks for the benzomalvin core are two molecules of anthranilate and one molecule of N-methyl-L-phenylalanine (NmPhe) [1].

The proposed biosynthetic pathway in Aspergillus terreus can be summarized in the following key steps[1]:

-

Dipeptide Formation : The biosynthesis is initiated on the NRPS enzyme BenZ. The first and second adenylation (A) domains of BenZ are predicted to activate anthranilate and a hydrophobic amino acid (likely phenylalanine), respectively. The condensation (C) domain, BenZ-C₁, catalyzes the formation of an Anth-NmPhe dipeptide, which remains tethered to the second thiolation (T) domain of BenZ.

-

Tripeptide Formation : The Anth-NmPhe dipeptide is then transferred to the NRPS enzyme BenY. The BenZ-C₂ domain facilitates the condensation of the dipeptide with another molecule of anthranilate, which is activated by the A-domain of BenY. This results in the formation of a linear Anth-NmPhe-Anth tripeptide, covalently bound to the T-domain of BenY.

-

Cyclization and Benzodiazepine Ring Formation : The terminal cyclizing condensation (CT) domain of BenY, designated BenY-CT, plays a crucial and novel role. It catalyzes the cyclization of the linear tripeptide and the subsequent cleavage from the enzyme. This step involves a transannulation reaction that leads to the formation of the characteristic benzodiazepine ring system of the benzomalvins. This discovery of the BenY-CT domain's function represents the first report of a "benzodiazepine synthase" enzymatic activity[1].

-

N-Methylation : The benX-encoded methyltransferase is responsible for the N-methylation of the phenylalanine residue, a critical step for the structural identity and biological activity of benzomalvins.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for benzomalvin A/D.

Caption: Proposed biosynthetic pathway of benzomalvin A/D in Aspergillus terreus.

Quantitative Analysis of Biosynthetic Intermediates

The interrogation of the benzomalvin pathway through genetic manipulation has provided insights into the roles of specific enzymatic domains. Deletion of key domains leads to the accumulation of biosynthetic intermediates. While precise quantitative data from the primary literature is limited, the relative changes in metabolite abundance upon gene deletion are significant.

| Strain/Condition | Benzomalvin A/D (1) | Macrocyclic Precursor (2) | Linear Tripeptide Precursor (3) | Ratio of Precursor (2) to Product (1) |

| Wild-type (AtFAC9J20) | High | Low | Low | ~1 |

| ΔbenY-CT | Not Detected | High | High | >100 |

| ΔbenZ-C2 | Not Detected | Not Detected | Not Detected | N/A |

Data is a qualitative summary based on the findings of Clevenger et al. (2018). The deletion of the terminal cyclizing condensation domain (BenY-CT) leads to a more than 100-fold increase in the ratio of the macrocyclic precursor to the final benzomalvin product, confirming its role in the final cyclization step. The deletion of an internal condensation domain (BenZ-C₂) completely abolishes the production of all pathway intermediates and the final product, highlighting its essential role in the elongation of the peptide chain.

Key Experimental Protocols

The elucidation of the benzomalvin biosynthetic pathway relied on a combination of advanced techniques in fungal genetics, molecular biology, and analytical chemistry. Below are summarized protocols for the key experiments.

Fungal Artificial Chromosome (FAC) Library Construction

This protocol outlines the general steps for creating a FAC library, a crucial tool for heterologous expression of large fungal gene clusters.

-

High-Molecular-Weight DNA Extraction :

-

Fungal mycelia are harvested and protoplasts are generated using cell wall-degrading enzymes.

-

Protoplasts are embedded in agarose (B213101) plugs to protect the DNA from shearing.

-

Lysis of the protoplasts is carried out within the plugs using detergents and proteinases.

-

The high-molecular-weight genomic DNA is then purified from the agarose plugs.

-

-

DNA Fragmentation and Size Selection :

-

The purified genomic DNA is randomly sheared to the desired size range (typically 100-200 kb).

-

The fragmented DNA is size-selected using pulsed-field gel electrophoresis (PFGE).

-

-

Ligation into FAC Vector :

-

The size-selected DNA fragments are ligated into a suitable FAC vector. The vector contains elements for replication in both E. coli (for library construction and manipulation) and the fungal expression host (e.g., Aspergillus nidulans).

-

-

Transformation and Library Generation :

-

The ligation mixture is transformed into competent E. coli cells.

-

Individual clones are picked and stored in microtiter plates, creating the FAC library.

-

Heterologous Expression and Metabolite Analysis

This protocol describes the expression of the benzomalvin gene cluster in a heterologous host and the subsequent analysis of the produced metabolites.

-

Fungal Transformation :

-

The FAC clone containing the benzomalvin gene cluster is isolated from E. coli.

-

The FAC DNA is transformed into protoplasts of a suitable fungal host, such as Aspergillus nidulans.

-

Transformants are selected based on a marker gene present on the FAC vector.

-

-

Fermentation and Metabolite Extraction :

-

Positive transformants are cultured in a suitable liquid medium to allow for the expression of the biosynthetic genes and production of secondary metabolites.

-

After a period of incubation, the culture broth and/or mycelia are harvested.

-

Metabolites are extracted from the culture using organic solvents (e.g., ethyl acetate).

-

-

LC-MS Analysis :

-

The crude extract is dried and redissolved in a suitable solvent (e.g., methanol).

-

The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the produced metabolites.

-

Comparison of the metabolite profile of the transformant with that of a control strain (transformed with an empty vector) allows for the identification of the novel compounds produced by the gene cluster.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the FAC-MS-based discovery and characterization of the benzomalvin biosynthetic pathway.

Caption: Workflow for FAC-MS based gene cluster discovery and functional analysis.

Conclusion and Future Perspectives

The elucidation of the benzomalvin biosynthetic pathway in Aspergillus terreus represents a significant advancement in our understanding of how fungi produce complex benzodiazepine natural products. The discovery of a novel benzodiazepine synthase activity opens up new avenues for biocatalysis and synthetic biology applications. Future research in this area could focus on several key aspects:

-

Characterization of the Penicillium Benzomalvin Gene Cluster : Identifying and characterizing the homologous gene cluster in Penicillium species would provide valuable insights into the evolution and conservation of this pathway.

-

In Vitro Enzymatic Studies : Detailed biochemical characterization of the individual enzymes (BenX, BenY, and BenZ) would provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Pathway Engineering : The knowledge of the biosynthetic pathway could be leveraged to engineer novel benzomalvin analogs with improved pharmacological properties through techniques such as precursor-directed biosynthesis and combinatorial biosynthesis.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and exploit the biosynthetic machinery of benzomalvins for scientific and therapeutic purposes.

References

Spectroscopic and Structural Elucidation of Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzomalvin C, a benzodiazepine (B76468) alkaloid isolated from Penicillium sp. The information presented herein is critical for the identification, characterization, and further development of this and related compounds in medicinal chemistry and drug discovery. All data is sourced from the primary literature detailing its initial isolation and structural elucidation.

Core Spectroscopic Data

The structural characterization of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was utilized to determine the elemental composition and exact mass of this compound.

| Parameter | Value |

| Ionization Mode | Fast Atom Bombardment (FAB) |

| Mass Analyte | [M+H]⁺ |

| High-Resolution Mass (m/z) | 396.1466 |

| Calculated Molecular Formula | C₂₄H₂₀N₃O₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded to elucidate the detailed chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

| Atom No. | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 8.19 | d | 8.1 |

| 3 | 7.63 | t | 7.5 |

| 4 | 7.82 | t | 7.5 |

| 5 | 8.35 | d | 8.1 |

| 8 | 7.52 | d | 7.7 |

| 9 | 7.11 | t | 7.7 |

| 10 | 7.30 | t | 7.7 |

| 11 | 7.64 | d | 7.7 |

| 19 | 5.89 | d | 2.5 |

| 20 | 4.60 | d | 2.5 |

| 22/26 | 7.08 | d | 7.5 |

| 23/25 | 7.23 | t | 7.5 |

| 24 | 7.16 | t | 7.5 |

| 27 | 3.23 | s |

¹³C NMR Spectral Data

| Atom No. | δ (ppm) | Type |

| 2 | 128.0 | CH |

| 3 | 127.8 | CH |

| 4 | 134.1 | CH |

| 5 | 129.5 | CH |

| 6a | 146.5 | C |

| 6b | 160.8 | C |

| 8 | 129.7 | CH |

| 9 | 124.0 | CH |

| 10 | 131.0 | CH |

| 11 | 121.7 | CH |

| 11a | 137.9 | C |

| 13a | 119.8 | C |

| 14a | 163.6 | C |

| 18 | 166.4 | C |

| 19 | 85.5 | CH |

| 20 | 69.8 | CH |

| 21 | 134.4 | C |

| 22/26 | 127.2 | CH |

| 23/25 | 128.8 | CH |

| 24 | 128.5 | CH |

| 27 | 34.0 | CH₃ |

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed a systematic workflow, as detailed below.

Isolation and Purification

This compound was isolated from the culture broth of a Penicillium sp. The producing fungus was cultured in a production medium at 27°C on a shaker for 4-5 days. The active components were extracted from the harvested cell mass. The resulting active fractions were further separated using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with 30% H₂O-MeOH to yield pure this compound, which appeared as white needles after crystallization from MeOH-H₂O.

Spectroscopic Analysis

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was performed to determine the exact mass and molecular formula of the compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in a suitable deuterated solvent for analysis.

Workflow and Logical Relationships

The following diagram illustrates the key stages in the isolation and structural determination of this compound.

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols: Benzomalvin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Benzomalvin C, a fungal metabolite with potential applications in pharmacology and biomedical research. The document includes solubility data, preparation of stock solutions, and diagrams of relevant signaling pathways.

Solubility Data

This compound is soluble in several organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments from various sources indicate its solubility as follows:

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble | Commonly used for in vitro assays. |

| Ethanol | Soluble | A potential solvent for various applications. |

| Methanol | Soluble | Alternative alcohol-based solvent. |

| DMF (Dimethylformamide) | Soluble | Another suitable organic solvent. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common practice for in vitro studies.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the required mass of this compound: The molecular weight of this compound is 395.41 g/mol . To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 395.41 g/mol * 1000 mg/g = 3.95 mg (This calculation is for 1 mL of stock solution. Adjust the volume as needed.)

-

Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or a well-ventilated area.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.

-

Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (25-37°C) can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a this compound Working Solution in Ethanol

This protocol outlines the preparation of a 1 mM working solution of this compound in ethanol.

Materials:

-

This compound (solid)

-

200 proof (absolute) Ethanol

-

Sterile tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the required mass of this compound: To prepare a 1 mM stock solution, calculate the required mass. For 1 mL: Mass (mg) = 1 mmol/L * 0.001 L * 395.41 g/mol * 1000 mg/g = 0.395 mg

-

Weighing this compound: Accurately weigh the calculated amount of this compound.

-

Dissolution: Transfer the weighed compound to a sterile tube. Add the desired volume of absolute ethanol.

-

Mixing: Securely cap the tube and vortex until the solid is fully dissolved. Sonication for a few minutes can be used to expedite dissolution if needed.

-

Storage: Store the ethanolic solution in a tightly sealed container at -20°C. Due to ethanol's volatility, ensure the container is appropriate to prevent evaporation.

Signaling Pathways

This compound has been identified as a weak antagonist of the Neurokinin-1 Receptor (NK1R) and a weak inhibitor of Indoleamine 2,3-dioxygenase (IDO). The following diagrams illustrate the general signaling pathways affected by these inhibitory activities.

Neurokinin-1 Receptor (NK1R) Signaling Pathway

This compound acts as an antagonist to the NK1R, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, Substance P. This pathway is implicated in neurogenic inflammation, pain transmission, and cell proliferation.

Application Notes and Protocols for Determining the Cytotoxicity of Benzomalvin C using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for assessing the cytotoxic effects of Benzomalvin C, a fungal-derived benzodiazepine (B76468) alkaloid, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended to guide researchers in accurately quantifying the dose- and time-dependent cytotoxicity of this compound.

Introduction

Benzomalvins are a class of secondary metabolites produced by Penicillium species that have garnered interest for their diverse biological activities, including potential anticancer properties.[1] this compound, along with other derivatives, has been shown to exhibit cytotoxic effects against various cancer cell lines, with a pronounced activity in HCT116 human colon carcinoma cells.[1][2] The mechanism of action is believed to involve the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[1][2]

The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3][4][5] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Data Presentation

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) - Hypothetical |

| This compound | HCT116 | 24 | 15.2 |

| This compound | HCT116 | 48 | 8.5 |

| This compound | HCT116 | 72 | 4.1 |

| Doxorubicin (Positive Control) | HCT116 | 48 | 0.5 |

Experimental Protocols

This section provides a detailed methodology for conducting an MTT cytotoxicity assay to evaluate the effects of this compound.

Materials and Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[3][5]

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator at 37°C with 5% CO2

Experimental Procedure:

-

Cell Seeding:

-

Culture HCT116 cells in complete medium until they reach approximately 80% confluency.

-

Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range based on related compounds could be from 0.1 µM to 100 µM.

-

Also prepare a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

After 24 hours of cell attachment, carefully aspirate the old medium from the wells.

-

Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

At the end of each incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[3]

-

Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete dissolution of the formazan.[4]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization

Experimental Workflow Diagram

Caption: Workflow of the MTT cytotoxicity assay for this compound.

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT Assay [protocols.io]

Standard Operating Procedure for Benzomalvin C in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a member of the benzomalvin family of fungal secondary metabolites, which are diketopiperazine-based benzodiazepine (B76468) alkaloids produced by Penicillium species.[1] These compounds have garnered interest for their diverse biological activities, including potential anticancer properties.[1] This document provides a detailed standard operating procedure for the use of this compound in cell culture, with a focus on its application as a cytotoxic and apoptosis-inducing agent, particularly against human colorectal carcinoma cells (HCT116). The protocols outlined below are based on studies of benzomalvin derivatives and provide a framework for investigating the cellular effects of this compound.[1][2]

Mechanism of Action

Benzomalvin derivatives exert their anticancer effects through a multifactorial mechanism that culminates in programmed cell death (apoptosis) and cell cycle arrest.[1] Treatment with these compounds has been shown to activate the intrinsic, mitochondria-mediated apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as BAX and Caspase-9. Furthermore, the process appears to be dependent on the tumor suppressor protein p53, with increased levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, being observed. This increase in p21 contributes to cell cycle arrest, typically at the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.

Data Presentation

The following tables summarize quantitative data from studies on benzomalvin derivatives, providing an expected range of activity for this compound.

Table 1: Cytotoxicity of Benzomalvin-Containing Extract against HCT116 Cells

| Treatment Time | Concentration (µg/mL) | Cell Viability (%) |

| 72 hours | 20 | 14.13 |

Data from a study using a crude extract containing benzomalvin derivatives.

Table 2: Induction of Apoptosis in HCT116 Cells by Benzomalvin-Containing Extract

| Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viable Cells (%) |

| 24 hours | 18.84 | 7.34 | Not Reported |

| 48 hours | 30.75 | 5.35 | Not Reported |

| 72 hours | 36.26 | 13.10 | 28.89 |

Data from flow cytometry analysis following treatment with a bioactive extract.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol describes the standard procedure for culturing human cancer cell lines for use in experiments with this compound.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin/Streptomycin solution (100x)

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

Procedure:

-

Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% penicillin/streptomycin.

-

Maintain cell cultures in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium, wash the cells with sterile PBS (if adherent), and detach them using a suitable enzyme (e.g., Trypsin-EDTA).

-

Resuspend the detached cells in fresh complete growth medium and seed new flasks at the desired density.

-

Regularly observe cultures under a microscope to ensure they are healthy and free of contamination.

Protocol 2: Cell Viability (MTT) Assay

This protocol details the methodology for assessing the cytotoxic effects of this compound.

Materials:

-

Cells cultured as per Protocol 1

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Positive control (e.g., Doxorubicin, 1 mM)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with various concentrations of this compound. Include untreated (vehicle control) and positive control wells.

-

Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 5 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24, 48, and 72 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-PARP, anti-BAX, anti-Caspase-9, anti-ACTB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-